Cas no 93379-54-5 ((S)-Atenolol)

(S)-Atenolol structure
(S)-Atenolol structure
Produktname:(S)-Atenolol
CAS-Nr.:93379-54-5
MF:C14H22N2O3
MW:266.336083889008
CID:805064
PubChem ID:175540

(S)-Atenolol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Esatenolol
    • (S)-Atenolol
    • (S)-(-)-Atenolol
    • S-ATENOLOL
    • 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide (ACI)
    • Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (S)- (ZCI)
    • (-)-Atenolol
    • (S)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
    • 2-[4-[(2S)-2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
    • S-(-)-Atenolol
    • ESATENOLOL [MART.]
    • ESATENOLOL [JAN]
    • Prestwick3_000953
    • DTXSID10239405
    • HMS3260O14
    • NCGC00015007-05
    • 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZENEACETAMIDE
    • CHEBI:31556
    • Prestwick2_000536
    • 93379-54-5
    • 2-[4-({(2S)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
    • Esatenolol [INN]
    • GS-0672
    • NCGC00015007-04
    • ESATENOLOL [WHO-DD]
    • Tocris-0393
    • NCGC00024566-01
    • MFCD00074918
    • AB00513856
    • BENZENEACETAMIDE, 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
    • (S)-(-)-Atenolol, powder
    • GEO-02804
    • SR-01000597666
    • HMS3675I05
    • NCGC00016880-04
    • NCGC00016880-03
    • HMS2235B16
    • S(-)-Atenolol
    • CHEMBL343633
    • NCGC00015007-03
    • (S)-4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide
    • EN300-18539569
    • HMS2097P08
    • Tocris-0387
    • CCG-204251
    • A-143
    • BPBio1_001042
    • DPF757BOSR
    • HMS3266K19
    • NCGC00015007-02
    • S-(-)-4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide
    • NCGC00016880-07
    • NCGC00260841-01
    • MLS002153864
    • NCGC00093636-02
    • CAS-56715-13-0
    • NCGC00024570-04
    • NCGC00093636-01
    • Lopac-A-143
    • EU-0100156
    • Q24255323
    • SCHEMBL4363
    • CAS-93379-54-5
    • AKOS015894675
    • NCGC00016880-02
    • Benzeneacetamide, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • BSPBio_000946
    • Atenolol, (s)-
    • Tox21_500156
    • NCGC00024570-02
    • NCGC00016880-06
    • SR-01000597666-1
    • 2-(p-((2S)-2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
    • Prestwick0_000536
    • NCGC00016880-01
    • (S)-()-Atenolol
    • Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (S)-
    • NCGC00093636-03
    • (S)-(-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
    • Lopac-A-7655
    • Prestwick1_000536
    • NS00099224
    • NCGC00024570-01
    • Lopac-A-142
    • NCGC00015007-12
    • NCGC00024570-03
    • W-200527
    • D01471
    • LP00156
    • SPBio_002472
    • NCGC00016880-05
    • NCGC00016880-13
    • HMS3411I05
    • Atenolol, (-)-
    • UNII-DPF757BOSR
    • HMS3714P08
    • atenolol-(-)
    • Lopac0_000156
    • BRD-K44993696-001-03-2
    • SR-01000597666-3
    • BRD-K44993696-001-05-7
    • 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
    • (-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
    • Esatenolol (JAN/INN)
    • (S)(-)-atenolol
    • BRD-K44993696-001-12-3
    • (S)-(-)-Atenolol, 99%
    • SMR000326748
    • NCGC00015007-01
    • DB13443
    • SDCCGSBI-0050144.P002
    • Inchi: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
    • InChI-Schlüssel: METKIMKYRPQLGS-LBPRGKRZSA-N
    • Lächelt: O(C1C=CC(CC(=O)N)=CC=1)C[C@@H](O)CNC(C)C

Berechnete Eigenschaften

  • Genaue Masse: 266.163043g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.2
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 8
  • Monoisotopenmasse: 266.163043g/mol
  • Monoisotopenmasse: 266.163043g/mol
  • Topologische Polaroberfläche: 84.6Ų
  • Schwere Atomanzahl: 19
  • Komplexität: 263
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: 3

Experimentelle Eigenschaften

  • Farbe/Form: Hellrosa einfarbig
  • Schmelzpunkt: 148-152 °C(lit.)
  • Löslichkeit: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6 mg/mL
  • Löslichkeit: in Wasser auflösen

(S)-Atenolol Sicherheitsinformationen

  • WGK Deutschland:3
  • RTECS:CY1488020

(S)-Atenolol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04198-100mg
(S)-(-)-Atenolol
93379-54-5
100mg
¥9078.0 2021-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-203687B-2.5 g
S-(−)-Atenolol,
93379-54-5
2.5 g
¥15,042.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-203687A-50 mg
S-(−)-Atenolol,
93379-54-5
50mg
¥2,031.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-203687A-50mg
S-(−)-Atenolol,
93379-54-5
50mg
¥2031.00 2023-09-05
A2B Chem LLC
AB56143-250mg
(S)-Atenolol
93379-54-5
250mg
$333.00 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-203687B-2.5g
S-(−)-Atenolol,
93379-54-5
2.5g
¥15042.00 2023-09-05
TRC
A790085-5mg
(S)-Atenolol
93379-54-5
5mg
$ 92.00 2023-04-19
TRC
A790085-50mg
(S)-Atenolol
93379-54-5
50mg
$ 135.00 2023-04-19
TRC
A790085-2.5g
(S)-Atenolol
93379-54-5
2.5g
$ 1476.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-203687-10mg
S-(−)-Atenolol,
93379-54-5
10mg
¥677.00 2023-09-05

(S)-Atenolol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Solvents: Dimethylformamide
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
Referenz
CsF in organic synthesis. Regioselective nucleophilic reactions of phenols with oxiranes leading to enantiopure β-blockers
Kitaori, Kazuhiro; Furukawa, Yoshiro; Yoshimoto, Hiroshi; Otera, Junzo, Tetrahedron, 1999, 55(50), 14381-14390

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, 10 - 15 °C
Referenz
Resolution of racemic atenolol using (2S,3S)-O,O-di-p-toluoyl tartrate and (2R,3R)-O,O-di-p-toluoyl tartrate to form diastereomeric salts of atenolol followed by fractional crystallization and neutralization of the separated atenolol diastereomeric salts and base neutralization
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Water ;  30 min, rt
1.2 20 - 60 °C; 12 - 24 h
Referenz
Method for preparing (S)-atenolol
, Korea, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 45 - 50 psi, 35 - 38 °C
Referenz
Improved process for the industrial manufacture of atenolol
, India, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Methanol ;  23 °C
1.2 Reagents: Ammonia ;  23 °C
1.3 Catalysts: Calcium hydride ;  30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ;  1 h, 23 °C
Referenz
Process for the preparation of pure (S)-enantiomer of atenolol
, Croatia, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Water ;  12 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referenz
Lipase-catalyzed green synthesis of enantiopure atenolol
Dwivedee, Bharat Prasad; Ghosh, Saptarshi; Bhaumik, Jayeeta; Banoth, Linga; Chand Banerjee, Uttam, RSC Advances, 2015, 5(21), 15850-15860

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Water ;  rt → 10 °C; 3 h, 10 - 15 °C; 10 h
Referenz
Process for producing (S)-atenolol of high optical purity from (R)-epichlorohydrin, 4-hydroxyphenylacetamide, and isopropylamine.
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, 700 kPa, 50 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  0 - 20 °C
1.3 Reagents: Calcium hydride ;  24 h, rt
1.4 Reagents: Water ;  1 h, rt
Referenz
Use of enantioselective liquid chromatography for preparation of pure atenolol enantiomers
Mikuldas, Hrvoje; Cepanec, Ivica; Sporec, Anita; Litvic, Mladen; Vinkovic, Vladimir, Journal of Separation Science, 2005, 28(3), 251-256

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  rt
Referenz
Synthesis and application of bimetallic chiral [Co(salen)]-type complexes: a new catalytic approach to synthesis of optically pure β-blockers via kinetic resolution of epichlorohydrin
Kawthekar, Rahul B.; Bi, Wen-tao; Kim, Geon-Joong, Applied Organometallic Chemistry, 2008, 22(10), 583-591

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Isopropanol ;  rt → 38 °C; 7 h, 38 °C
Referenz
Method for preparation of (S)-Atenolol
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  rt
Referenz
Asymmetric ring opening of epoxides catalyzed by novel heterobimetallic Schiff-bases containing transition metal salts
Kawthekar, Rahul B.; Bi, Wen-tao; Kim, Geon-Joong, Bulletin of the Korean Chemical Society, 2008, 29(2), 313-318

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  0 - 5 °C; 1 d, rt
Referenz
An efficient asymmetric synthesis of (S)-atenolol using hydrolytic kinetic resolution
Bose, D. Subhas; Narsaiah, A. Venkat, Bioorganic & Medicinal Chemistry, 2005, 13(3), 627-630

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Process for producing optically active atenolol and intermediate thereof
, European Patent Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 310 - 345 kPa, 35 - 38 °C
Referenz
Improved method for synthesis of beta-blocker atenolol of high purity on an industrial scale
, Russian Federation, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Preparation of optically active atenolol and its intermediates
, Japan, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide ,  Ammonia Solvents: Methanol ;  20 °C; 24 h, 20 °C
Referenz
Method for preparation of enantiomerically pure (S)-(-)-atenolol and (R)-(+)-atenolol using preparative chromatography on chiral stationary phase of racemic 1-(N-benzyl-N-isopropyl)amino-3-[p-(methoxycarbonylmethylphenoxy)]-2-propanol as key step
, Croatia, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol
Referenz
Fabrication of SiO2, Al2O3, and TiO2 Microcapsules with Hollow Core and Mesoporous Shell Structure
Guo, Xiao-Feng; Kim, Yong-Suk; Kim, Geon-Joong, Journal of Physical Chemistry C, 2009, 113(19), 8313-8319

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
Referenz
Enantioselective synthesis of β-blockers via hydrolytic kinetic resolution of terminal oxiranes by using bimetallic chiral [{2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bis[phenolato]}(2-)]cobalt ([Co(salen)])-type complexes
Kawthekar, Rahul B.; Kim, Geon-Joong, Helvetica Chimica Acta, 2008, 91(2), 317-332

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
Manufacture of optically active atenolol and its intermediates
, Japan, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide
Referenz
Lipase catalysis in organic solvents. Application to the synthesis of (R)- and (S)-atenolol
Bevinakatti, H. S.; Banerji, A. A., Journal of Organic Chemistry, 1992, 57(22), 6003-5

(S)-Atenolol Raw materials

(S)-Atenolol Preparation Products

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